L-histidinol

Vue d'ensemble

Description

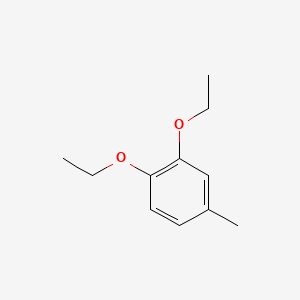

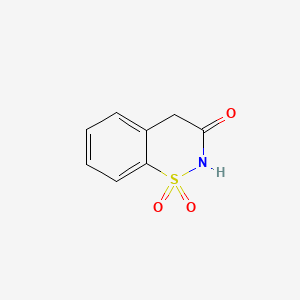

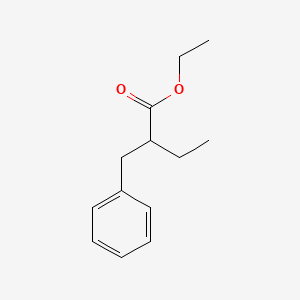

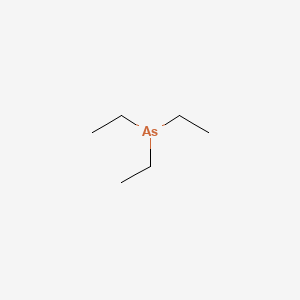

L-histidinol is a naturally occurring amino alcohol that serves as an intermediate in the biosynthesis of the amino acid L-histidine in bacteria, archaebacteria, fungi, and plants . It is generated from its immediate precursor, this compound phosphate, by a phosphatase . This compound is structurally similar to L-histidine but contains an alcohol group instead of a carboxylic acid group.

Applications De Recherche Scientifique

L-histidinol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various histidine derivatives.

Mécanisme D'action

Target of Action

L-Histidinol primarily targets two enzymes: Histidinol dehydrogenase and Histidine–tRNA ligase . These enzymes play crucial roles in the biosynthesis of L-histidine, an essential amino acid .

Mode of Action

This compound acts as a substrate for the enzyme Histidinol dehydrogenase, which catalyzes the sequential NAD-dependent oxidations of this compound to L-histidinaldehyde and then to L-histidine . This process is crucial for the biosynthesis of L-histidine .

Biochemical Pathways

This compound is involved in the L-histidine biosynthetic pathway. This pathway converts 5-phosphoribosyl 1-pyrophosphate to L-histidine in 10 enzymatic reactions . The last two steps of this pathway, which involve the conversion of this compound to L-histidine, are catalyzed by the enzyme Histidinol dehydrogenase .

Pharmacokinetics

Pharmacokinetic studies indicate a rapid clearance of this compound following a bolus dose. The peak plasma concentration is achieved quickly, and the half-life is relatively short . The maximum tolerable plasma steady-state concentrations with a 24-hour infusion were found to be no greater than 25 µg/ml .

Result of Action

The action of this compound results in the production of L-histidine, an essential amino acid. This is achieved through its interaction with the enzyme Histidinol dehydrogenase . Additionally, this compound has been found to inhibit protein synthesis in cultured human cells .

Action Environment

It’s known that the enzyme histidinol dehydrogenase, which this compound interacts with, requires the presence of one zn2+ cation per monomer for its function . This suggests that the availability of Zn2+ in the environment could potentially influence the action of this compound.

Analyse Biochimique

Biochemical Properties

L-Histidinol is generated from its immediate precursor, this compound phosphate, by a phosphatase . It is then oxidized to L-histidinal, which in turn is oxidized to L-histidine, by a single enzyme, histidinol dehydrogenase .

Cellular Effects

The histidinol dehydrogenase gene product has been shown to be essential for Mycobacterium tuberculosis survival in vitro . This suggests that this compound plays a crucial role in the survival and proliferation of certain bacterial cells.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to L-histidinal and then to L-histidine. This process is catalyzed by the enzyme histidinol dehydrogenase .

Metabolic Pathways

This compound is involved in the L-histidine biosynthetic pathway. It is converted from this compound phosphate by a phosphatase, and then further converted to L-histidine by histidinol dehydrogenase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: L-histidinol can be synthesized by the reduction of L-histidine methyl ester using electrogenerated solvated electrons . The solvated electrons solution is obtained by the electrolysis of a solution of lithium chloride in ethylamine, which permits easier handling than ammonia or methylamine . The reaction conditions include optimizing current intensity and temperature to enhance the yield of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the reduction of benzoyl and silylated derivatives of L-histidine or its methyl ester using metal hydrides such as lithium aluminium hydride or sodium bis(2-methoxyethoxy)aluminium hydride in ether or tetrahydrofuran . This method, however, has disadvantages associated with the use of metal hydrides in the presence of ethers.

Analyse Des Réactions Chimiques

Types of Reactions: L-histidinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Reduction: The reduction of L-histidine methyl ester to this compound using electrogenerated solvated electrons.

Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups under specific conditions.

Major Products:

Oxidation: L-histidine.

Reduction: this compound.

Comparaison Avec Des Composés Similaires

L-histidinaldehyde: An intermediate in the oxidation of this compound to L-histidine.

Uniqueness: . Its ability to undergo various chemical reactions, including oxidation and reduction, makes it a versatile compound in scientific research and industrial applications.

Propriétés

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c7-5(3-10)1-6-2-8-4-9-6/h2,4-5,10H,1,3,7H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQISRDCJNBUVMM-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863460 | |

| Record name | (S)-Histidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Histidinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4836-52-6 | |

| Record name | L-Histidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4836-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-4-propanol, beta-amino-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004836526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Histidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Histidinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-7H-benzo[de]anthracen-7-one](/img/structure/B1607244.png)